An In-Depth Technical Guide to 1-Acetylazepane-3-carboxylic Acid: Structure, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to 1-Acetylazepane-3-carboxylic Acid: Structure, Synthesis, and Spectroscopic Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Medicinal Chemistry
The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, affording its derivatives significant pharmacological and therapeutic potential.[1] Unlike their five- and six-membered counterparts, the inherent conformational flexibility of the azepane ring allows for a more diverse spatial presentation of substituents, which can be critical for optimizing interactions with biological targets.[2] The incorporation of a carboxylic acid moiety, as seen in 1-acetylazepane-3-carboxylic acid, introduces a key functional group for further derivatization and for modulating physicochemical properties such as solubility.[3] The N-acetylation of the ring provides a neutral amide bond, which can influence the molecule's hydrogen bonding capacity, metabolic stability, and overall conformational preference. This guide provides a comprehensive technical overview of the chemical structure, a proposed synthetic route, and detailed spectroscopic characterization of 1-acetylazepane-3-carboxylic acid, a promising building block for the development of novel therapeutics.
Chemical Structure and Conformational Dynamics
1-Acetylazepane-3-carboxylic acid is a saturated heterocyclic compound featuring a seven-membered azepane ring N-substituted with an acetyl group and a carboxylic acid substituent at the C3 position. The presence of the chiral center at C3 means the compound can exist as two enantiomers, (R)- and (S)-1-acetylazepane-3-carboxylic acid.
The seven-membered ring of azepane is not planar and, to minimize steric and torsional strain, adopts puckered conformations. The most stable conformations are typically twist-chair and boat-chair forms.[4] The energetic barrier to interconversion between these conformations is relatively low.[5] The substitution pattern, particularly the N-acetyl group, will influence the conformational equilibrium. Hindered rotation around the N-CO bond of the acetyl group can also contribute to the conformational complexity of the molecule.[6] A thorough conformational analysis, often employing a combination of NMR spectroscopy and computational modeling, is essential for understanding its three-dimensional structure and potential interactions with biological macromolecules.[2][7]
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | N/A |
| Molecular Weight | 185.22 g/mol | N/A |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Proposed Synthesis of 1-Acetylazepane-3-carboxylic Acid
Experimental Protocol: N-Acetylation of Azepane-3-carboxylic acid
Materials:
-
Azepane-3-carboxylic acid hydrochloride
-
Acetyl chloride (or acetic anhydride)
-
Sodium carbonate (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Water
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution and Basification: To a round-bottom flask, add azepane-3-carboxylic acid hydrochloride (1.0 eq) and dissolve it in a mixture of water and DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of sodium carbonate (2.5 eq) in water to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control the effervescence. Stir for 15-20 minutes at 0 °C to ensure complete neutralization.
-
Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the biphasic mixture. If using acetic anhydride, 1.2 equivalents can be used. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Acidification and Extraction: Wash the combined organic layers with 1M HCl to remove any unreacted amine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-acetylazepane-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a two-phase system (DCM/water) with a base like sodium carbonate allows for the in-situ neutralization of the hydrochloride salt of the starting material and the HCl byproduct of the reaction with acetyl chloride. Performing the reaction at 0 °C helps to control the exothermicity of the acylation reaction. An excess of base is used to ensure that the reaction medium remains basic, which is crucial for the nucleophilic attack of the secondary amine on the acetyl chloride.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-acetylazepane-3-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 1-acetylazepane-3-carboxylic acid would rely on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of both carboxylic acid and tertiary amide functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 | Very broad, due to hydrogen bonding.[11] |
| Carboxylic Acid C=O | 1725-1700 | Strong, sharp absorption.[11] |
| Amide C=O | 1680-1630 | Strong absorption.[12] |
| C-H (sp³) | 2950-2850 | Medium to strong absorptions. |
| Carboxylic Acid C-O | 1320-1210 | Medium absorption. |
The broad O-H stretch of the carboxylic acid is a highly characteristic feature. The two distinct carbonyl peaks for the carboxylic acid and the amide will also be key identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the connectivity of the atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | 10-13 | Broad singlet | Chemical shift is concentration and solvent dependent.[13] |
| H3 (methine) | 2.5-3.0 | Multiplet | Alpha to the carboxylic acid carbonyl.[14] |
| H2, H7 (methylene) | 3.2-3.8 | Multiplets | Alpha to the amide nitrogen. |
| H4, H5, H6 (methylene) | 1.5-2.2 | Multiplets | Protons on the azepane ring. |
| Acetyl CH₃ | 2.0-2.2 | Singlet | Characteristic signal for the N-acetyl group.[15][16] |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 170-185 | Deshielded due to the electronegative oxygens.[14] |
| Amide C=O | 168-175 | Deshielded carbonyl carbon.[12] |
| C3 (methine) | 40-50 | Carbon bearing the carboxylic acid group. |
| C2, C7 (methylene) | 45-55 | Carbons adjacent to the amide nitrogen. |
| C4, C5, C6 (methylene) | 25-35 | Aliphatic carbons in the azepane ring.[17][18] |
| Acetyl CH₃ | 20-25 | Carbon of the N-acetyl methyl group. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) would be a suitable method for the mass spectrometric analysis of this polar molecule.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 186.11 | Molecular ion in positive ion mode. |
| [M-H]⁻ | 184.09 | Molecular ion in negative ion mode. |
| [M+Na]⁺ | 208.09 | Sodium adduct, common in ESI-MS. |
Fragmentation Pattern: In tandem MS (MS/MS), characteristic fragmentation would be expected. Cleavage of the C-N bond can lead to the formation of an acylium ion.[14] N-terminal acetylation in peptides is known to favor the formation of b-ions in fragmentation.[19] A key fragmentation pathway would likely involve the loss of the carboxylic acid group (45 Da) or the loss of the acetyl group (43 Da).
Potential Applications in Drug Discovery and Research
1-Acetylazepane-3-carboxylic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Peptidomimetics: As a constrained cyclic amino acid analog, it can be incorporated into peptide sequences to create peptidomimetics.[20][21] This can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and more defined secondary structures.[22][23]
-
Scaffold for Library Synthesis: The carboxylic acid group serves as a handle for further chemical modifications, allowing for the creation of a library of diverse compounds for high-throughput screening.
-
Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against various biological targets.
The exploration of its derivatives could lead to the discovery of novel inhibitors for enzymes or modulators for receptors.[1]
Conclusion
1-Acetylazepane-3-carboxylic acid is a structurally interesting molecule that combines the conformational flexibility of the azepane ring with the functional handles of a carboxylic acid and a tertiary amide. While specific experimental data is not widely published, its synthesis can be readily achieved through standard chemical transformations. Its characterization relies on a predictable and informative set of spectroscopic data. The potential for this molecule as a building block in the design of novel peptidomimetics and other bioactive compounds makes it a valuable target for further investigation by researchers in the field of medicinal chemistry and drug discovery.
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